REACTION_CXSMILES
|
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH2:13]([N:20]=[C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:13]([NH:20][CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
(R,R)-Ethylene-1,2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
titanium (R)-1,1'-binaphth-2,2'-diolate
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
13 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N=C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes, at which time the color
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry Schlenk tube under argon was placed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
moved to a dry box
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
CUSTOM
|
Details
|
removed from the dry box
|
Type
|
ADDITION
|
Details
|
The reactor was charged with hydrogen to 1900 psi
|
Type
|
STIRRING
|
Details
|
After stirring for 48 hours the mixture
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with diethyl ether (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl (3×10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH2:13]([N:20]=[C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:13]([NH:20][CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
(R,R)-Ethylene-1,2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
titanium (R)-1,1'-binaphth-2,2'-diolate
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
13 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N=C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes, at which time the color
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry Schlenk tube under argon was placed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
moved to a dry box
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
CUSTOM
|
Details
|
removed from the dry box
|
Type
|
ADDITION
|
Details
|
The reactor was charged with hydrogen to 1900 psi
|
Type
|
STIRRING
|
Details
|
After stirring for 48 hours the mixture
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with diethyl ether (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl (3×10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH2:13]([N:20]=[C:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:13]([NH:20][CH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
(R,R)-Ethylene-1,2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
titanium (R)-1,1'-binaphth-2,2'-diolate
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
13 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N=C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes, at which time the color
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry Schlenk tube under argon was placed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
moved to a dry box
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
CUSTOM
|
Details
|
removed from the dry box
|
Type
|
ADDITION
|
Details
|
The reactor was charged with hydrogen to 1900 psi
|
Type
|
STIRRING
|
Details
|
After stirring for 48 hours the mixture
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with diethyl ether (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N HCl (3×10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |